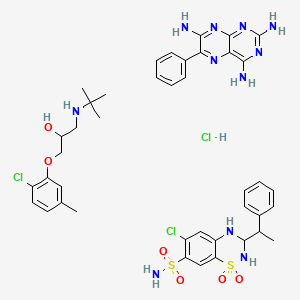
Cardiotensin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cardiotensin, also known as this compound, is a useful research compound. Its molecular formula is C41H50Cl3N11O6S2 and its molecular weight is 963.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Activities
Recent studies have highlighted the diverse pharmacological activities of cardiotensin:
- Cardiovascular Applications : this compound is extensively used in managing cardiovascular diseases. Angiotensin II receptor blockers (ARBs) and angiotensin-converting enzyme inhibitors (ACE inhibitors) are standard treatments for hypertension and heart failure. These medications help reduce morbidity and mortality associated with cardiovascular diseases by blocking the effects of angiotensin II .
- Neuroprotection : Emerging research indicates that this compound may have neuroprotective effects, potentially benefiting conditions such as stroke and neurodegenerative diseases. Studies suggest that angiotensin II can influence neuronal survival and repair mechanisms .
- Anti-tumor Effects : this compound has been investigated for its anti-tumor properties. It appears to modulate tumor growth and metastasis through various molecular pathways, making it a candidate for cancer therapies .
- Immunomodulation : The compound has been shown to play a role in immune regulation, influencing inflammatory responses that are critical in various diseases, including autoimmune disorders .
Clinical Applications
Clinical evidence supports the use of this compound-related compounds in several therapeutic contexts:
- Hypertension Management : Clinical trials have demonstrated that ACE inhibitors significantly lower blood pressure and reduce cardiovascular events. ARBs have also shown favorable outcomes with fewer side effects compared to ACE inhibitors .
- Heart Failure Treatment : this compound's role in heart failure management is well-documented. Medications targeting the RAS can improve cardiac output and reduce hospitalizations related to heart failure exacerbations .
- Diabetes Prevention : Some studies indicate that this compound-related therapies may contribute to diabetes prevention by improving insulin sensitivity and reducing cardiovascular risk factors associated with diabetes .
Clinical Study on Hypertension Treatment
A clinical study evaluated the efficacy of a combination product containing this compound for treating hypertension. Results indicated significant reductions in systolic and diastolic blood pressure among participants, reinforcing this compound's role in managing hypertension effectively .
Neuroprotective Effects
In a study assessing stroke recovery, patients treated with angiotensin II receptor blockers showed improved neurological outcomes compared to those receiving standard care. This suggests potential neuroprotective benefits of this compound-related therapies in post-stroke recovery .
Comparative Table of this compound Applications
Propriétés
Numéro CAS |
75934-75-7 |
|---|---|
Formule moléculaire |
C41H50Cl3N11O6S2 |
Poids moléculaire |
963.4 g/mol |
Nom IUPAC |
1-(tert-butylamino)-3-(2-chloro-5-methylphenoxy)propan-2-ol;6-chloro-1,1-dioxo-3-(1-phenylethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;6-phenylpteridine-2,4,7-triamine;hydrochloride |
InChI |
InChI=1S/C15H16ClN3O4S2.C14H22ClNO2.C12H11N7.ClH/c1-9(10-5-3-2-4-6-10)15-18-12-7-11(16)13(24(17,20)21)8-14(12)25(22,23)19-15;1-10-5-6-12(15)13(7-10)18-9-11(17)8-16-14(2,3)4;13-9-7(6-4-2-1-3-5-6)16-8-10(14)18-12(15)19-11(8)17-9;/h2-9,15,18-19H,1H3,(H2,17,20,21);5-7,11,16-17H,8-9H2,1-4H3;1-5H,(H6,13,14,15,17,18,19);1H |
Clé InChI |
KREKTYXLRXLLNX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)Cl)OCC(CNC(C)(C)C)O.CC(C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl)C3=CC=CC=C3.C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N.Cl |
SMILES canonique |
CC1=CC(=C(C=C1)Cl)OCC(CNC(C)(C)C)O.CC(C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl)C3=CC=CC=C3.C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N.Cl |
Synonymes |
emetizide - bupranolol - triamterene bemetizide, bupranolol, triamterene drug combination Cardiotensin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















